3-nitro-N-4-pyridinylbenzenesulfonamide

Description

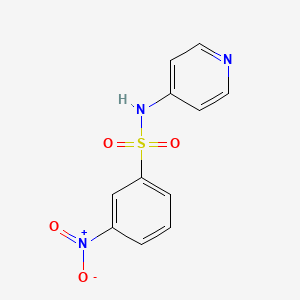

3-Nitro-N-4-pyridinylbenzenesulfonamide is a sulfonamide derivative featuring a nitro group at the 3-position of the benzene ring and a pyridin-4-yl substituent on the sulfonamide nitrogen. Its synthesis involves dissolving 4-nitro-N-(pyridin-4-yl)benzenesulfonamide in a mixture of trichloroacetic acid and ethyl acetate, followed by slow solvent evaporation to yield colorless crystals .

Properties

IUPAC Name |

3-nitro-N-pyridin-4-ylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O4S/c15-14(16)10-2-1-3-11(8-10)19(17,18)13-9-4-6-12-7-5-9/h1-8H,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQXBTGJQDWQQBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)NC2=CC=NC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural and Electronic Differences

- Pyridinyl vs. Pyridinylmethyl Substitution: The target compound’s pyridin-4-yl group directly attached to the sulfonamide nitrogen contrasts with the pyridinylmethyl group in the analog from .

- Nitro Group Positioning: The 3-nitro substituent in the target compound differs from the 5-nitro group in 3-amino-4-hydroxy-N,N-dimethyl-5-nitrobenzenesulfonamide (). This positional variance could influence electronic effects (e.g., resonance stabilization) and intermolecular interactions .

- Complex Fluorinated Derivatives : The compound in incorporates a fluorinated chromene and pyrazolo-pyrimidinyl moiety, contributing to its high molecular weight (589.1 vs. ~293 for the target compound). Fluorine atoms typically improve binding affinity and metabolic stability but may reduce solubility .

Physicochemical Properties

- Melting Points : Only the fluorinated analog () reports a melting point (175–178°C), suggesting higher crystallinity due to its rigid, polycyclic structure .

- Hydrophilicity vs. Lipophilicity: The amino and hydroxy groups in ’s compound likely enhance aqueous solubility compared to the nitro-substituted analogs. Conversely, the pyridinylmethyl group in ’s compound may improve lipid membrane penetration .

Research Implications and Gaps

- Further studies are needed to compare efficacy and toxicity.

- Missing Data : Melting points, solubility, and stability data for the target compound and some analogs limit comprehensive comparisons.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.